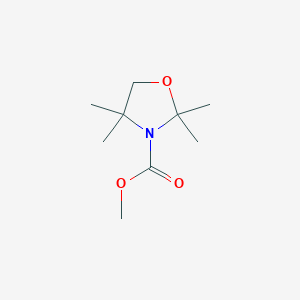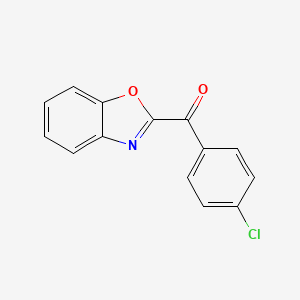
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structural properties, which include a five-membered ring containing both nitrogen and oxygen atoms. It is used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate under basic conditions to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用机制
The mechanism of action of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can alter the function of the target molecules .
相似化合物的比较
Thiazoles: These compounds also contain a five-membered ring but with sulfur instead of oxygen.
Imidazoles: Featuring a five-membered ring with two nitrogen atoms.
Triazoles: Contain three nitrogen atoms in the ring structure.
Uniqueness: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, providing distinct reactivity and stability compared to other heterocycles .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
属性
CAS 编号 |
936493-29-7 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
methyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-13-9(3,4)10(8)7(11)12-5/h6H2,1-5H3 |
InChI 键 |
LHDMMLLKIVJHME-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(N1C(=O)OC)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)


![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)

